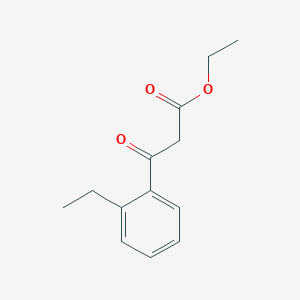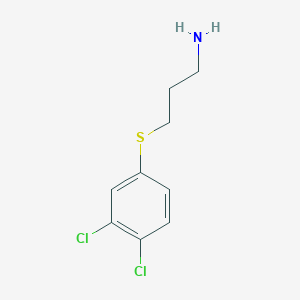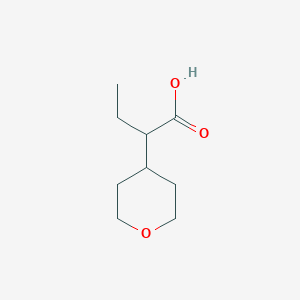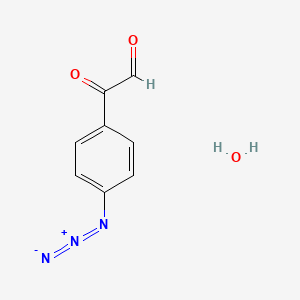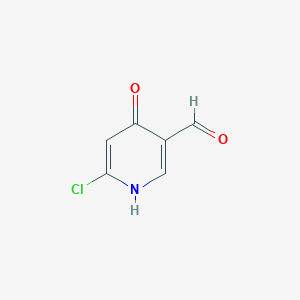![molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0](/img/structure/B3089569.png)
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) and similar ruthenium complexes are known for their electrochemical activity. Ruthenium complexes with a divalent ruthenium center, Ru 2+, are significant in this context. For instance, ruthenium complexes have been used for the electrochemical detection of tadalafil, demonstrating a linear detection range and effective sensitivity (Abu-Nameh, 2020).
Catalytic Applications
These ruthenium complexes play a crucial role in catalysis. For example, they have been used in the hydroformylation of propene, where they act as catalysts under mild pressure conditions. Interestingly, during these reactions, other complexes form alongside the main products, showcasing the dynamic behavior of these compounds in catalytic processes (Srivastava et al., 2003).
Structural Analysis
Understanding the structure of these ruthenium complexes is also a significant area of research. Detailed structural analyses have been conducted, such as X-ray crystallography, to determine their molecular configurations. This understanding is crucial for tailoring these complexes for specific applications (Manoli et al., 1974).
Biomedical Applications
In the biomedical field, some ruthenium complexes have been investigated for their potential in disease diagnosis and treatment. For example, the aggregation-induced electrochemiluminescence (AIECL) behavior of certain ruthenium complexes has been studied for identifying nucleic acids, which can be crucial in molecular sensors and cancer diagnosis (Lu et al., 2020).
Safety and Hazards
“Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled under inert gas and should not be allowed to contact with air . In case of skin contact, it’s advised to immediately wash with water and soap and rinse thoroughly . If it gets in the eyes, rinse cautiously with water for several minutes . If symptoms persist after exposure, consult a doctor .
Wirkmechanismus
Target of Action
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a ruthenium-based compound It’s known that ruthenium compounds often target dna and proteins in cells, disrupting their normal function .
Mode of Action
It’s known to catalyze the reductive hydrogenation of nitro groups containing alkynyl groups in catalytic experiments . This suggests that it may interact with its targets by facilitating redox reactions.
Biochemical Pathways
Given its catalytic activity, it’s likely that it influences pathways involving redox reactions and the metabolism of nitro groups .
Result of Action
Given its catalytic activity, it’s likely that it influences the reduction of nitro groups and potentially disrupts normal cellular function .
Action Environment
Like many chemical compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine;dichlororuthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIEVFIMGNWDW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H52Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) | |
CAS RN |
1196147-60-0 | |
| Record name | (OC-6-13)-Bis[3-[bis(1,1-dimethylethyl)phosphino-κP]-1-propanamine-κN]dichlororuthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





